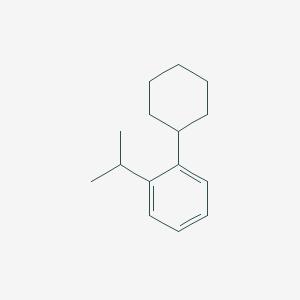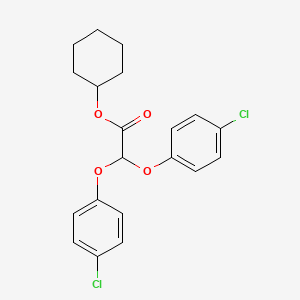
cyclohexyl 2,2-bis(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is an organic compound with the molecular formula C20H20Cl2O4 and a molecular weight of 395.28 . This compound is characterized by the presence of a cyclohexyl group and two 4-chlorophenoxy groups attached to an acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate typically involves the esterification of 2,2-bis(4-chlorophenoxy)acetic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as chromatography, are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)ketone or cyclohexyl 2,2-bis(4-chlorophenoxy)carboxylic acid.
Reduction: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)alcohol or cyclohexyl 2,2-bis(4-chlorophenoxy)alkane.
Substitution: Formation of cyclohexyl 2,2-bis(4-substituted phenoxy)acetate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A structurally related compound with similar chemical properties.
Cyclohexyl 2,2-bis(4-bromophenoxy)acetate: A brominated analog with different reactivity and applications.
Cyclohexyl 2,2-bis(4-fluorophenoxy)acetate: A fluorinated analog with unique chemical and biological properties.
Uniqueness
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate is unique due to the presence of both cyclohexyl and 4-chlorophenoxy groups, which impart distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
30616-36-5 |
|---|---|
Molekularformel |
C20H20Cl2O4 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
cyclohexyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H20Cl2O4/c21-14-6-10-17(11-7-14)25-20(26-18-12-8-15(22)9-13-18)19(23)24-16-4-2-1-3-5-16/h6-13,16,20H,1-5H2 |
InChI-Schlüssel |
VXPXCNZMCSKVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




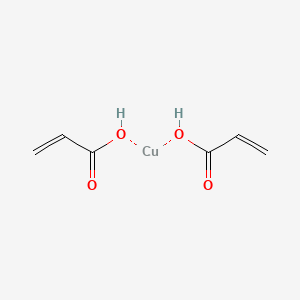
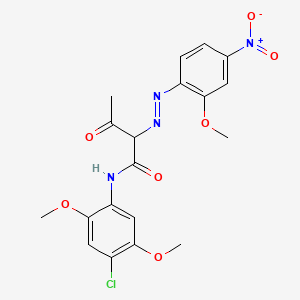
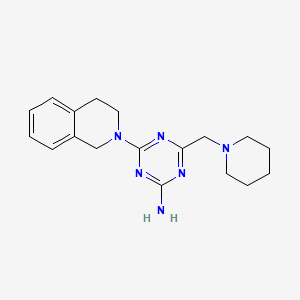
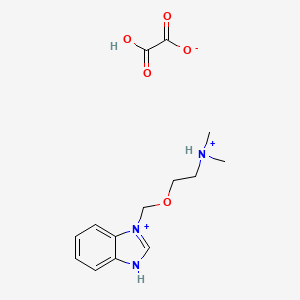
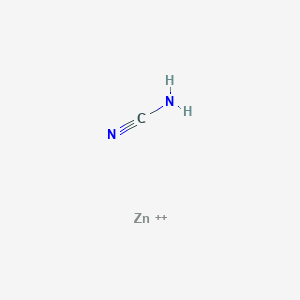
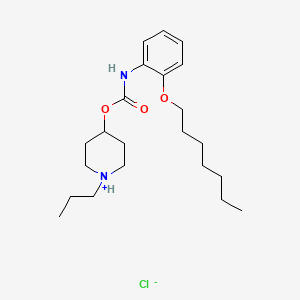
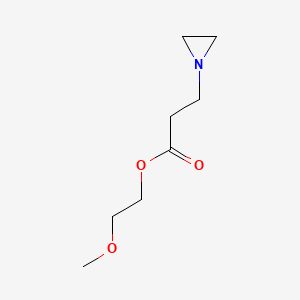

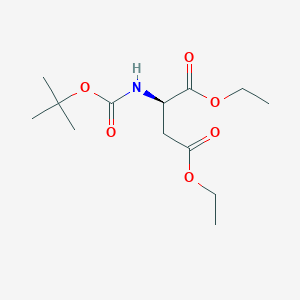
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
